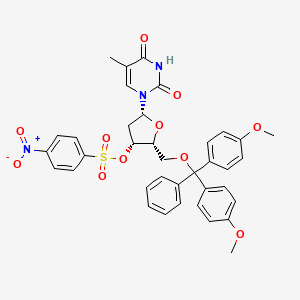
2-Amino-5-methyl-6-oxo-1,6-dihydropyrimidine-4-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Amino-5-methyl-6-oxo-1,6-dihydropyrimidine-4-carboxylic acid is a heterocyclic compound that belongs to the class of dihydropyrimidines.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-5-methyl-6-oxo-1,6-dihydropyrimidine-4-carboxylic acid typically involves the condensation of urea with β-ketoesters under acidic or basic conditions. One common method involves the reaction of ethyl acetoacetate with urea in the presence of a catalyst such as hydrochloric acid or sodium ethoxide .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Análisis De Reacciones Químicas
Types of Reactions
2-Amino-5-methyl-6-oxo-1,6-dihydropyrimidine-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to hydroxyl groups.
Substitution: Nucleophilic substitution reactions can introduce different substituents at the amino group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products
The major products formed from these reactions include various substituted dihydropyrimidines and their derivatives, which can have enhanced biological activities .
Aplicaciones Científicas De Investigación
2-Amino-5-methyl-6-oxo-1,6-dihydropyrimidine-4-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing into its potential use as an antimicrobial and anticancer agent.
Mecanismo De Acción
The mechanism of action of 2-Amino-5-methyl-6-oxo-1,6-dihydropyrimidine-4-carboxylic acid involves its interaction with specific enzymes and proteins. For example, as a xanthine oxidase inhibitor, it binds to the active site of the enzyme, preventing the oxidation of hypoxanthine to xanthine and xanthine to uric acid . This inhibition is crucial in reducing uric acid levels in the body, thereby managing conditions like gout .
Comparación Con Compuestos Similares
Similar Compounds
2-Amino-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid: Similar structure but lacks the methyl group at the 5-position.
2-Amino-4,6-dioxo-1,6-dihydropyrimidine-5-carboxylic acid: Contains an additional oxo group at the 4-position.
2-Amino-5-methyl-1,6-dihydropyrimidine-4-carboxylic acid: Lacks the oxo group at the 6-position.
Uniqueness
The presence of both the amino and oxo groups in 2-Amino-5-methyl-6-oxo-1,6-dihydropyrimidine-4-carboxylic acid contributes to its unique chemical reactivity and biological activity. The methyl group at the 5-position also enhances its binding affinity to certain enzymes, making it a more potent inhibitor compared to its analogs .
Propiedades
Número CAS |
2762-36-9 |
|---|---|
Fórmula molecular |
C6H7N3O3 |
Peso molecular |
169.14 g/mol |
Nombre IUPAC |
2-amino-5-methyl-6-oxo-1H-pyrimidine-4-carboxylic acid |
InChI |
InChI=1S/C6H7N3O3/c1-2-3(5(11)12)8-6(7)9-4(2)10/h1H3,(H,11,12)(H3,7,8,9,10) |
Clave InChI |
OYSDPNXHUXZZGF-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(N=C(NC1=O)N)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-{5-[(Benzenesulfonyl)amino]-1,3,4-thiadiazol-2-yl}butanamide](/img/structure/B12929757.png)


![[(2R)-2-hydroxy-3-[(8Z,11Z,14Z,17Z)-icosa-8,11,14,17-tetraenoyl]oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B12929775.png)




![[6-(Trifluoromethyl)pyrimidin-4-yl]methanamine](/img/structure/B12929807.png)
![Methyl 4-(6-bromoimidazo[1,2-a]pyrimidin-2-yl)benzoate](/img/structure/B12929810.png)
![8-Fluoro-5-azaspiro[2.5]octane](/img/structure/B12929816.png)



